

# Application of Albiglutide in Cardiovascular Outcomes Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive overview of the use of **albiglutide** in cardiovascular outcomes research, with a primary focus on the landmark Harmony Outcomes trial. **Albiglutide**, a glucagon-like peptide-1 (GLP-1) receptor agonist, has been evaluated for its effects on major adverse cardiovascular events (MACE) in patients with type 2 diabetes and established cardiovascular disease.

#### I. Introduction

Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of medications used in the management of type 2 diabetes. Beyond their glucose-lowering effects, several agents in this class have demonstrated cardiovascular benefits.[1] **Albiglutide** was developed as a long-acting GLP-1 receptor agonist for once-weekly administration.[2] The Harmony Outcomes study was a large-scale, randomized, double-blind, placebo-controlled trial designed to assess the cardiovascular safety and efficacy of **albiglutide** in a high-risk population.[2][3]

### **II. Quantitative Data Summary**

The following tables summarize the key quantitative data from the Harmony Outcomes trial, providing a clear comparison of the outcomes between the **albiglutide** and placebo groups.



**Table 1: Baseline Characteristics of Patients in the** 

Harmony Outcomes Trial[3]

| Characteristic Characteristic           | Albiglutide (N=4,731) | Placebo (N=4,732) |
|-----------------------------------------|-----------------------|-------------------|
| Mean Age (years)                        | 64.2                  | 64.2              |
| Female (%)                              | 31                    | 31                |
| White (%)                               | 70                    | 70                |
| Asian (%)                               | 5                     | 5                 |
| Mean Duration of Diabetes (years)       | 14.2                  | 14.2              |
| Mean HbA1c (%)                          | 8.7                   | 8.7               |
| Established Coronary Artery Disease (%) | 71                    | 71                |
| History of Stroke (%)                   | 18                    | 18                |
| Baseline Medications (%)                |                       |                   |
| Biguanide (Metformin)                   | 74                    | 74                |
| Sulfonylurea                            | 29                    | 29                |
| Insulin                                 | 59                    | 59                |

**Table 2: Primary and Secondary Cardiovascular Outcomes[4][5]** 



| Outcome                                                              | Albiglutide<br>(N=4,731) | Placebo<br>(N=4,732) | Hazard Ratio<br>(95% CI) | p-value                  |
|----------------------------------------------------------------------|--------------------------|----------------------|--------------------------|--------------------------|
| Primary Composite Outcome                                            |                          |                      |                          |                          |
| (Cardiovascular<br>Death,<br>Myocardial<br>Infarction, or<br>Stroke) | 338 (7.1%)               | 428 (9.0%)           | 0.78 (0.68 - 0.90)       | 0.0006 (for superiority) |
| Incidence Rate<br>(per 100 person-<br>years)                         | 4.6                      | 5.9                  |                          |                          |
| Components of the Primary Outcome                                    |                          |                      |                          |                          |
| Cardiovascular<br>Death                                              | 139 (2.9%)               | 157 (3.3%)           | 0.89 (0.71 - 1.11)       | -                        |
| Myocardial<br>Infarction (Fatal<br>or Non-fatal)                     | 185 (3.9%)               | 247 (5.2%)           | 0.75 (0.62 - 0.90)       | -                        |
| Stroke (Fatal or<br>Non-fatal)                                       | 71 (1.5%)                | 80 (1.7%)            | 0.89 (0.65 - 1.21)       | -                        |
| All-Cause<br>Mortality                                               | 225 (4.8%)               | 246 (5.2%)           | 0.92 (0.77 - 1.09)       | -                        |

Table 3: Myocardial Infarction Subtypes (Post-hoc Analysis)[6][7]



| Outcome                        | Albiglutide | Placebo | Hazard Ratio (95%<br>CI) |
|--------------------------------|-------------|---------|--------------------------|
| First Myocardial<br>Infarction | -           | -       | 0.75 (0.62 - 0.91)       |
| Overall Myocardial Infarctions | -           | -       | 0.75 (0.61 - 0.91)       |
| First Type 1 MI                | -           | -       | 0.73 (0.57 - 0.92)       |
| First Type 2 MI                | -           | -       | 0.65 (0.46 - 0.92)       |
| ST-segment Elevation           | -           | -       | 0.69 (0.38 - 1.26)       |
| Non-ST-segment<br>Elevation MI | -           | -       | 0.86 (0.66 - 1.20)       |

**Table 4: Glycemic Control and Body Weight Changes**[3]

| Parameter                          | Time Point | Albiglutide | Placebo                   | Difference<br>from Placebo<br>(95% CI) |
|------------------------------------|------------|-------------|---------------------------|----------------------------------------|
| Mean HbA1c<br>Change (%)           | 8 months   | -           | -                         | -0.63 (-0.69 to<br>-0.58)              |
| 16 months                          | -          | -           | -0.52 (-0.58 to<br>-0.45) |                                        |
| Mean Body<br>Weight Change<br>(kg) | 8 months   | -           | -                         | -0.66 (-0.83 to<br>-0.49)              |
| 16 months                          | -          | -           | -0.83 (-1.06 to<br>-0.60) |                                        |

## **III. Experimental Protocols**



The following section details the methodology for the Harmony Outcomes trial, the pivotal study for **albiglutide**'s cardiovascular outcomes.

#### **Harmony Outcomes Trial Protocol**

- 1. Study Design: The Harmony Outcomes trial was a multicenter, randomized, double-blind, placebo-controlled, event-driven study conducted at 610 sites in 28 countries.[4][5] Patients were randomly assigned in a 1:1 ratio to receive either **albiglutide** or a matching placebo, in addition to their standard of care for type 2 diabetes and cardiovascular disease.[5]
- 2. Patient Population: A total of 9,463 patients were enrolled.[4]
- Inclusion Criteria:
  - Age ≥ 40 years.[3]
  - Type 2 diabetes mellitus.[3]
  - Established cardiovascular disease, defined as a history of coronary, cerebrovascular, or peripheral arterial disease.[3]
  - Hemoglobin A1c (HbA1c) ≥ 7.0%.[3]
- Exclusion Criteria:
  - Type 1 diabetes.[3]
  - Estimated glomerular filtration rate (eGFR) < 30 ml/min/1.73m².[3]</li>
  - Severe gastroparesis.[3]
  - History of pancreatitis or significant risk factors for pancreatitis.
  - Personal or family history of medullary thyroid carcinoma or multiple endocrine neoplasia type 2.[3]
  - Current use of a GLP-1 receptor agonist.[3]
- 3. Intervention:



- Patients received a once-weekly subcutaneous injection of either:
  - Albiglutide: starting dose of 30 mg, with the option to increase to 50 mg based on glycemic response and tolerability.[5]
  - Matching placebo.[5]
- The study medication was administered in addition to the patients' existing standard of care therapies for diabetes and cardiovascular disease.[4]
- 4. Endpoints:
- Primary Composite Endpoint: The first occurrence of cardiovascular death, myocardial infarction, or stroke.[6][5]
- Secondary Endpoints: Included the individual components of the primary endpoint, all-cause mortality, and hospitalization for heart failure.
- 5. Study Duration and Follow-up: The trial was event-driven and continued until at least 611 confirmed primary outcome events occurred, with a median follow-up of at least 1.5 years.[2][4] Patient contact and assessments were scheduled every 4 months after randomization.[7] The median follow-up duration was 1.6 years.[4]
- 6. Statistical Analysis:
- The primary analysis was a time-to-event analysis for the primary composite endpoint.
- The study first tested for non-inferiority of **albiglutide** compared to placebo, with a prespecified non-inferiority margin for the hazard ratio (HR) of less than 1.30.[6][5]
- If non-inferiority was established, a closed testing procedure was used to test for superiority.
   [6][5]
- All analyses were conducted on the intention-to-treat population, which included all randomized patients.[5]

#### IV. Visualizations



#### Methodological & Application

Check Availability & Pricing

The following diagrams illustrate the experimental workflow of the Harmony Outcomes trial and the proposed signaling pathway for the cardiovascular effects of GLP-1 receptor agonists like **albiglutide**.





Click to download full resolution via product page

Caption: Experimental workflow of the Harmony Outcomes trial.





Click to download full resolution via product page

Caption: GLP-1 receptor agonist signaling pathway in the cardiovascular system.



#### V. Conclusion

The Harmony Outcomes trial demonstrated that **albiglutide** was superior to placebo in reducing the risk of major adverse cardiovascular events in patients with type 2 diabetes and established cardiovascular disease.[4][6] The primary driver of this benefit was a significant reduction in the incidence of myocardial infarction.[3] These findings, along with data from other GLP-1 receptor agonist trials, support the use of evidence-based agents in this class as part of a comprehensive strategy to mitigate cardiovascular risk in this high-risk patient population.[6] The mechanisms underlying these cardiovascular benefits are multifactorial and include improvements in glycemic control, modest weight loss, and direct effects on the vasculature and myocardium.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Harmony Outcomes: A randomized, double-blind, placebo-controlled trial of the effect of albiglutide on major cardiovascular events in patients with type 2 diabetes mellitus-Rationale, design, and baseline characteristics PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harmony Outcomes American College of Cardiology [acc.org]
- 4. gsk.com [gsk.com]
- 5. Albiglutide and cardiovascular outcomes in patients with type 2 diabetes and cardiovascular disease (Harmony Outcomes): a double-blind, randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. hra.nhs.uk [hra.nhs.uk]
- To cite this document: BenchChem. [Application of Albiglutide in Cardiovascular Outcomes Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029776#application-of-albiglutide-in-cardiovascular-outcomes-research]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com